3-Amino-1,2,4-triazine-6-carboxylic acid
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Overview
Description
3-Amino-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C4H4N4O2 It is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts. For instance, the reaction of 3-amino-1,2,4-triazine with carboxylic acid derivatives can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
3-Amino-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit pyruvate dehydrogenase kinases (PDKs), which play a crucial role in cancer cell metabolism. By inhibiting PDKs, the compound can disrupt the metabolic pathways of cancer cells, leading to their death . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: Another triazine derivative with similar structural features but different applications.
2,4,6-Tris(amino acids)-1,3,5-triazine: A compound with a triazine core and multiple amino acid substitutions, used in optoelectronic materials.
Uniqueness: 3-Amino-1,2,4-triazine-6-carboxylic acid stands out due to its specific inhibitory action on PDKs and its potential therapeutic applications in cancer treatment. Its unique structure allows for targeted interactions with enzymes and pathways that are not as effectively targeted by other similar compounds .
Properties
Molecular Formula |
C4H4N4O2 |
---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
3-amino-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-2(3(9)10)7-8-4/h1H,(H,9,10)(H2,5,6,8) |
InChI Key |
KYOIKYHDLKGEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=N1)N)C(=O)O |
Origin of Product |
United States |
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